

# In-Depth Technical Guide: Z1078601926 (CAS 1493256-85-1)

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## Compound of Interest

Compound Name: Z1078601926

Cat. No.: B7568919

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental data, and methodologies associated with **Z1078601926** (CAS 1493256-85-1), a novel allosteric inhibitor of the human dopamine transporter (hDAT). The information presented is collated from publicly available research and supplier data, intended to support further investigation and drug development efforts.

## Core Compound Properties

**Z1078601926** is a small molecule identified through a structure-based virtual screening approach.<sup>[1][2][3]</sup> It has been characterized as an allosteric inhibitor of the human dopamine transporter (hDAT), a key protein in regulating dopamine levels in the central nervous system.<sup>[1][4]</sup>

Property	Value	Source(s)
CAS Number	1493256-85-1	[1]
Molecular Formula	C <sub>14</sub> H <sub>19</sub> FN <sub>2</sub> O	[1]
Molecular Weight	250.31 g/mol	[1]
Purity	98.94%	[5]
Solubility	In DMSO: 200 mg/mL (799.01 mM). Ultrasonic assistance and warming to 37°C may be required. It is recommended to use newly opened DMSO due to its hygroscopic nature.	[1]
Storage Conditions	Store at -20°C. Stock solutions can be stored below -20°C for several months.	[1]
Shipping Conditions	Evaluation samples are typically shipped with blue ice. All other available sizes are shipped at room temperature, or with blue ice upon request.	[1]

## Biological Activity

**Z1078601926** functions as an allosteric inhibitor of the human dopamine transporter (hDAT).[1]  
[4] This mode of action means it binds to a site on the transporter that is distinct from the primary (orthosteric) binding site for dopamine and other traditional DAT inhibitors. A key characteristic of **Z1078601926** is its synergistic effect when used in combination with the orthosteric ligand, nomifensine.[1][4]

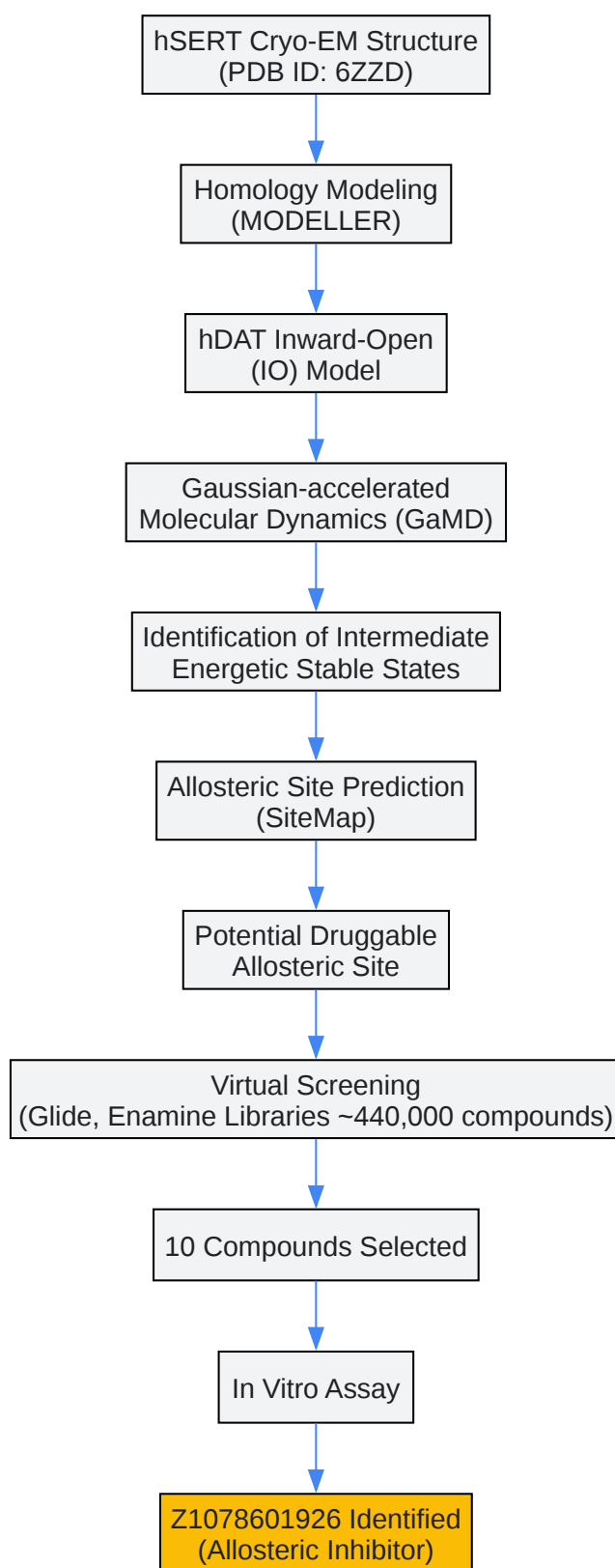
Parameter	Value (μM)	Conditions	Source(s)
IC <sub>50</sub>	0.527 (95% CI: 0.284–0.988)	In vitro assay with nomifensine as the orthosteric ligand.	[1]

## Experimental Protocols

The discovery and characterization of **Z1078601926** involved a combination of computational modeling and in vitro assays.

## Structure-Based Discovery Workflow

The identification of **Z1078601926** was the result of a systematic, structure-based drug discovery workflow.<sup>[1][3]</sup>



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**Figure 1:** Workflow for the structure-based discovery of **Z1078601926**.

## In Vitro Dopamine Transporter Inhibition Assay

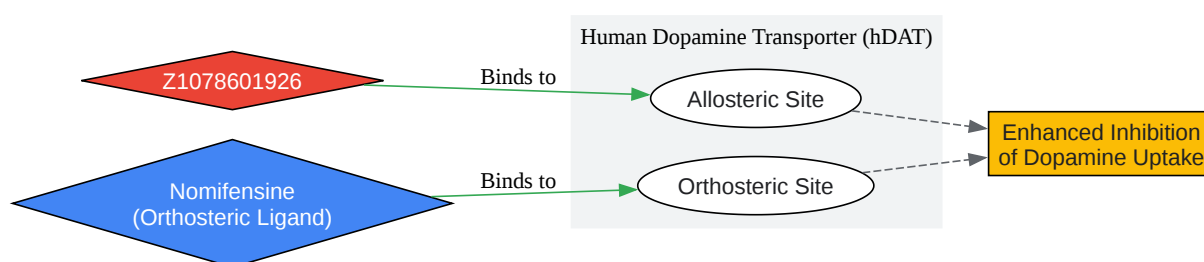
While the specific, detailed protocol for the assay that determined the IC<sub>50</sub> of **Z1078601926** is detailed in the primary literature by Deng S, et al. (2023), a general protocol for a dopamine uptake inhibition assay in a cell-based system is as follows.[6] This representative protocol illustrates the typical steps involved in such an experiment.

- Cell Culture and Transfection:
  - COS-7 cells are transiently transfected with a plasmid encoding the human dopamine transporter (pcDNA3-hDAT).
  - Cells are plated in a 96-well plate at a density of 20,000 cells per well.
  - The cells are incubated for 48 hours at 37°C in a 5% CO<sub>2</sub> humidified incubator to allow for transporter expression.
- Dopamine Uptake Assay:
  - On the day of the experiment, the cell culture medium is aspirated, and the cells are washed with PBS-CM buffer.
  - A specific concentration of the test compound (e.g., **Z1078601926**) or vehicle is added to the wells and incubated for 5-10 minutes.
  - A solution containing radiolabeled dopamine (e.g., [<sup>3</sup>H]DA) is added to each well to initiate the uptake reaction.
  - The plate is incubated for a precise duration (e.g., 10 minutes) to allow for dopamine uptake.
  - The assay is terminated by rapidly washing the cells with ice-cold PBS-CM to remove extracellular radiolabeled dopamine.
- Quantification and Analysis:
  - A scintillation cocktail is added to each well.

- The radioactivity in each well, corresponding to the amount of dopamine taken up by the cells, is quantified using a microplate scintillation counter.
- Non-specific uptake is determined in the presence of a high concentration of a known DAT inhibitor.
- The specific uptake is calculated by subtracting the non-specific counts from the total counts.
- Dose-response curves are generated by plotting the percent inhibition of dopamine uptake against the concentration of the test compound to determine the IC<sub>50</sub> value.

## Mechanism of Action: Allosteric Inhibition

**Z1078601926** exhibits a synergistic inhibitory effect on the human dopamine transporter when present with an orthosteric ligand like nomifensine.[1][3] This suggests a mechanism where the binding of **Z1078601926** to its allosteric site enhances the binding or inhibitory effect of the orthosteric ligand. Molecular dynamics simulations have been employed to explore this synergistic effect at the molecular level.[1][3]



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**Figure 2:** Synergistic inhibition of hDAT by **Z1078601926** and an orthosteric ligand.

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**Z1078601926** is a research chemical and has not been approved for medical use.[1][4] All

handling and experiments should be conducted by qualified professionals in a laboratory setting.

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## References

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